Benzamide, N-methyl-4-nitro-N-nitroso-

Transamidation N‑nitrosamide intermediate Metal‑free amide activation

Benzamide, N-methyl-4-nitro-N-nitroso- (CAS 82897-03-8) is a crystalline N-nitrosamide featuring a para-nitro substituent that strongly withdraws electrons (-I and -M). This structural feature accelerates nucleophilic attack at the carbonyl carbon during transamidation and shifts the alkaline decomposition pathway, making the compound a non-interchangeable building block for metal-free amide activation. - Hammett σₚ = +0.78 (para-NO₂), enabling systematic kinetic studies against para-H, para-CH₃, para-Cl, and para-OCH₃ analogs. - Remains intact during tert-butyl nitrite-mediated transamidation, allowing a two-step route to 4-aminobenzoyl derivatives via post-reaction nitro reduction. - Serves as a worst-case substrate for process chemists to establish robust quenching protocols; optimized work-up for this labile N-nitrosamide de-risks scale-up of less reactive analogs.

Molecular Formula C8H7N3O4
Molecular Weight 209.16 g/mol
CAS No. 82897-03-8
Cat. No. B14426594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-methyl-4-nitro-N-nitroso-
CAS82897-03-8
Molecular FormulaC8H7N3O4
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])N=O
InChIInChI=1S/C8H7N3O4/c1-10(9-13)8(12)6-2-4-7(5-3-6)11(14)15/h2-5H,1H3
InChIKeyBVIOZQAERAHBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-methyl-4-nitro-N-nitroso- (CAS 82897-03-8) – Procurement-Relevant Profile and Compound Classification


Benzamide, N-methyl-4-nitro-N-nitroso- (CAS 82897-03-8; molecular formula C₈H₇N₃O₄; MW 209.16) is a crystalline N‑nitrosamide in which the amide nitrogen of N‑methyl‑4‑nitrobenzamide is substituted with a nitroso (–N=O) group . It belongs to the broader N‑nitrosamide class, which is mechanistically distinct from the more extensively studied N‑nitrosamines due to the presence of the carbonyl group adjacent to the nitrosated nitrogen. This structural feature directly modulates electrophilicity, hydrolytic stability, and the decomposition pathway, making N‑nitrosamides valuable intermediates in metal‑free transamidation reactions where in‑situ or isolated N‑nitrosamides are used to activate otherwise unreactive secondary amides [1]. The 4‑nitro substituent on the phenyl ring imparts a strong electron‑withdrawing effect that further differentiates this compound from its unsubstituted, alkyl‑substituted, or halogen‑substituted analogs, and is of particular interest for applications requiring enhanced electrophilicity or downstream functionalization via the nitro group.

N-nitrosamide class: carbonyl-adjacent nitroso group modulates electrophilicity and hydrolytic stability.
4-Nitro substituent: strong electron-withdrawing effect enhances reactivity in transamidation.
Synthetic handle: nitro group reducible to amine for downstream functionalization.

Why N‑Methyl‑4‑nitro‑N‑nitrosobenzamide Cannot Be Replaced by a Generic N‑Nitrosamide – Procurement Decision Points for CAS 82897-03-8


The reactivity, stability, and end‑product profile of N‑nitrosamides are highly sensitive to the electronic character of the aryl ring. The 4‑nitro group in CAS 82897‑03‑8 exerts a strong electron‑withdrawing effect (–I and –M) that accelerates the rate of nucleophilic attack at the carbonyl carbon during transamidation, shifts the decomposition pathway of the nitrosamide under alkaline conditions, and provides a synthetic handle for post‑transamidation reduction or further derivatization [1]. Unsubstituted, alkyl‑substituted, or halogen‑substituted analogs lack this combination of properties: for example, an electron‑donating group such as 4‑methyl lowers the electrophilicity of the carbonyl and can slow transamidation kinetics, while the absence of the nitro group removes the possibility of downstream reductive amination or nitro‑to‑amine conversion . Consequently, substituting a generic N‑nitrosamide for the 4‑nitro derivative without re‑optimizing reaction time, temperature, or downstream processing can lead to incomplete conversion, altered product profiles, and loss of synthetic utility. The quantitative evidence below specifies the parameters that make this compound a non‑interchangeable selection.

Transamidation kinetics
Electron-donating analogs may slow nucleophilic attack at the carbonyl, reducing conversion.
Downstream functionalization
Analogs without a nitro group lack direct access to 4-aminobenzamide via reduction.
Alkaline decomposition
Faster hydroxide-mediated decomposition of the 4-nitro derivative may alter isolation protocols.

Quantitative Differentiation of N‑Methyl‑4‑nitro‑N‑nitrosobenzamide (CAS 82897-03-8) Versus Closest Analogs – Head‑to‑Head and Cross‑Study Evidence for Procurement Decisions


Transamidation Yield of N‑Methyl‑4‑nitro‑N‑nitrosobenzamide with Piperidine Versus Electron‑Neutral N‑Methyl‑N‑nitrosobenzamide

In the tert‑butyl nitrite‑mediated one‑pot transamidation protocol reported by Sureshbabu et al. [1], the in‑situ generated N‑methyl‑4‑nitro‑N‑nitrosobenzamide reacted with piperidine at room temperature to afford 1‑(4‑nitrobenzoyl)piperidine in a yield of 162 mg after 3.0 h in dichloromethane . While the paper’s Table 4 reports a broad yield range of 54–88 % for a series of substituted N‑methylbenzamides (including electron‑donating and electron‑withdrawing groups), the specific yield for the 4‑nitro derivative must be extracted from the ESI. The moderate mass‑based yield observed (162 mg from a 1 mmol‑scale reaction, corresponding to approximately 77 % isolated yield, assuming a theoretical yield of ~209 mg) is consistent with the class behavior but is not directly benchmarked against the para‑H analog in the available main‑text data [1].

Transamidation yield
Class-level
~77% (162 mg)
Competent substrate for metal-free transamidation.
Comparator data not extracted; class range 54–88%.
Transamidation N‑nitrosamide intermediate Metal‑free amide activation

Electronic Influence of the 4‑Nitro Group on N‑Nitrosamide Hydrolytic Decomposition Pathway Versus Unsubstituted Analog

General structure‑reactivity studies on N‑nitrosamides demonstrate that electron‑withdrawing aryl substituents accelerate hydroxide‑initiated decomposition that yields diazoalkane intermediates rather than the parent amide . For N‑methyl‑4‑nitro‑N‑nitrosobenzamide, the strong –M effect of the para‑nitro group increases the electrophilicity of the carbonyl carbon, making the compound more susceptible to nucleophilic attack by hydroxide and thereby shifting the decomposition half‑life to shorter times compared with N‑methyl‑N‑nitrosobenzamide (para‑H) under identical alkaline conditions. Precise half‑life or rate‑constant data for the 4‑nitro derivative versus para‑H are not reported in the open literature for this exact compound; however, class‑level evidence from a sensitive analytical procedure for N‑nitrosamides via their alkylating activity confirms that methylated N‑nitrosamides decompose to non‑polar diazoalkanes upon treatment with alkali, and that detection limits as low as 2 ng solids/sample are achievable for methylated NTBG (N‑methyl‑N‑nitroso‑4‑tosylbenzamide) [1].

Alkaline stability
Class-level
Predicted faster decomposition vs. para-H
Quench and isolation protocols must account for higher electrophilicity.
Half-life data not available; Δσₚ +0.78 supports trend.
N‑nitrosamide stability Alkaline hydrolysis Diazoalkane generation

Synthetic Utility of the 4‑Nitro Group for Downstream Functionalization Versus Non‑Nitro Analogs

The 4‑nitro group on the benzamide ring serves as a masked amino functionality. After transamidation, the nitro group can be selectively reduced (e.g., H₂/Pd‑C or Fe/HCl) to yield the corresponding 4‑aminobenzamide derivative, a transformation not accessible from the para‑chloro, para‑methyl, or para‑methoxy analogs without additional synthetic steps. While this functional‑group interconversion is not quantified by a comparative metric, it represents a binary differentiation: the nitro analog provides a two‑step route to 4‑aminobenzamides, whereas the unsubstituted analog requires nitration followed by reduction, adding steps and impacting overall yield .

Functional versatility
Supporting evidence
Nitro → amine reduction: present
Non-nitro analogs: pathway absent
Enables two-step route to 4-aminobenzamides.
Binary advantage; no yield quantification.
Nitro reduction Post‑transamidation functionalization Building‑block versatility

Optimal Application Scenarios for N‑Methyl‑4‑nitro‑N‑nitrosobenzamide (CAS 82897‑03-8) Based on Quantitative Evidence


Metal‑Free Transamidation of Secondary Amides Where Downstream Reduction to 4‑Aminobenzamide Is Required

In medicinal chemistry and agrochemical intermediate synthesis, the combination of the tert‑butyl nitrite‑mediated transamidation protocol with the 4‑nitro‑substituted benzamide offers a two‑step route to 4‑aminobenzoyl derivatives. The nitro group remains intact during transamidation (as indicated by the formation of 1‑(4‑nitrobenzoyl)piperidine in the proof‑of‑concept reaction ) and can subsequently be reduced to the corresponding aniline. This scenario is most advantageous when the alternative – procuring an unsubstituted N‑nitrosamide followed by nitration – is incompatible with sensitive functional groups present in the amine coupling partner.

Studies on Structure–Reactivity Relationships of N‑Nitrosamide Electrophilicity

The 4‑nitro substituent provides the largest Hammett σₚ constant (+0.78) among common para‑substituents, making CAS 82897‑03‑8 an ideal probe for investigating the electronic dependence of N‑nitrosamide solvolysis, diazoalkane generation, and nucleophilic acyl substitution kinetics [1]. Comparative kinetic studies against the para‑H, para‑CH₃, para‑Cl, and para‑OCH₃ analogs can systematically map the relationship between substituent constant and reaction rate, thereby guiding the selection of the appropriate N‑nitrosamide for a given synthetic transformation.

Process Development Where In‑Situ N‑Nitrosamide Generation Is Followed by Immediate Quenching and Isolation

Because the 4‑nitro derivative is predicted to decompose more rapidly under alkaline conditions than its electron‑neutral or electron‑rich counterparts, process chemists can use it as a worst‑case substrate to establish robust quenching and isolation protocols. Optimizing the work‑up for the most labile N‑nitrosamide in a series ensures that the procedure is transferable to less reactive analogs without further modification, thereby de‑risking scale‑up campaigns .

Application
Selection Property
Validation Focus
Two-step synthesis of 4-aminobenzamides
Nitro group reducibility and transamidation compatibility
Yield and purity after reduction step
Structure-reactivity relationship studies of N-nitrosamides
Strong electron-withdrawing effect (σₚ +0.78)
Kinetic mapping versus substituent constants
Process robustness testing for labile N-nitrosamides
Accelerated alkaline decomposition
Quenching and isolation protocol transferability
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